molecular formula C7H3ClF4O B1402131 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene CAS No. 1404193-57-2

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene

Cat. No.: B1402131
CAS No.: 1404193-57-2
M. Wt: 214.54 g/mol
InChI Key: NLFBNGOYEZPLOH-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene is a fluorinated aromatic compound characterized by the presence of chloro and difluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene typically involves the introduction of chloro and difluoromethoxy groups onto a benzene ring. One common method involves the reaction of 2,3-difluorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chlorodifluoromethoxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • This compound serves as a crucial building block in synthesizing more complex fluorinated compounds. These derivatives are essential in materials science and pharmaceutical development due to their unique electronic properties and stability.
  • Biology:
    • Research indicates that derivatives of 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene exhibit potential biological activities, including enzyme inhibition and antimicrobial properties. The presence of fluorine atoms can enhance binding affinity and selectivity towards biological targets, making these compounds valuable in drug design .
  • Pharmaceuticals:
    • Fluorinated compounds are increasingly prevalent in medicinal chemistry. Approximately 25% of small-molecule drugs contain fluorine, which enhances bioactivity and metabolic stability. The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties, leading to more effective therapeutic agents .
  • Materials Science:
    • The compound is utilized in developing advanced materials such as liquid crystals and polymers. Its unique electronic properties make it suitable for applications requiring high stability and reactivity.
  • Environmental Studies:
    • Investigations into the environmental impact of fluorinated compounds highlight their persistence and potential toxicity to aquatic organisms. Understanding these effects is crucial for evaluating the safety of using such compounds in various applications .

Case Studies and Research Findings

Several studies have explored the implications of halogenated aromatic compounds similar to this compound:

  • ToxCast Chemical Profiling: A study profiling various chemicals found that fluorinated compounds often have significant interactions with biological systems, including enzyme inhibition and receptor binding.
  • Fluorinated Compounds in Medicine: Research indicates that fluorinated aromatic compounds are frequently used in medicinal chemistry due to their enhanced biological activity and stability .
  • Environmental Impact Studies: Investigations into similar compounds emphasize their persistence in the environment and potential toxicity to aquatic life forms, underscoring the need for careful evaluation before widespread use .

Summary

The compound this compound is a versatile chemical with a broad range of applications in chemistry, biology, pharmaceuticals, and materials science. Its unique structural characteristics contribute to its utility in synthesizing complex compounds and enhancing biological activity. Ongoing research continues to explore its potential benefits and environmental implications, ensuring that its applications are both effective and sustainable.

Application AreaDescription
ChemistryBuilding block for complex fluorinated compounds
BiologyPotential enzyme inhibitors; antimicrobial properties
PharmaceuticalsEnhances bioactivity; prevalent in drug development
Materials ScienceUsed in liquid crystals and advanced polymers
Environmental StudiesInvestigates toxicity and persistence in ecosystems

Mechanism of Action

The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene can be compared with other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Biological Activity

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene is a halogenated aromatic compound characterized by its complex structure, which includes a benzene ring substituted with a chloro group and a difluoromethoxy group. Its molecular formula is C8_8H5_5ClF4_4O, and it has a molecular weight of 228.57 g/mol. The presence of fluorine atoms enhances the compound's stability and influences its reactivity significantly.

The compound's unique structure allows for diverse interactions that can lead to new derivatives with enhanced properties. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The electron-withdrawing nature of the fluorine atoms combined with the electron-donating characteristics of the methoxy group affects its chemical behavior and reactivity .

Enzyme Interaction

Research indicates that this compound exhibits potential biological activities, particularly in enzyme interactions. Studies have shown that similar compounds can modulate enzyme functions, affecting various cellular processes. For instance, halogenated aromatic compounds often demonstrate antimicrobial, antifungal, and herbicidal properties due to their ability to penetrate biological membranes effectively .

Table 1: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
Trifluoromethyl PhenolInhibits serotonin uptake
DifluoromethoxybenzeneAntimicrobial properties
Chloro-substituted Aromatic CompoundsHerbicidal activity

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group enhances lipophilicity and biological activity due to increased membrane permeability. This property is crucial for drug development as it facilitates the compound's absorption and distribution within biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and etherification steps. A Knoevenagel condensation approach (used for analogous fluorinated acrylates ) can be adapted. Key steps:

  • Halogenation : Introduce fluorine substituents via electrophilic aromatic substitution using HF or F₂ gas under controlled temperature (0–25°C).
  • Etherification : React the intermediate with ClCF₂O− precursors (e.g., ClCF₂OAg) in anhydrous solvents (e.g., THF) under nitrogen.
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust catalyst (e.g., piperidine for condensation ) and solvent polarity to enhance yield.

Q. How should structural characterization be performed for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Use ¹⁹F NMR (δ range: −100 to −200 ppm for CF₂ and aromatic F) and ¹H NMR (aromatic protons at δ 6.5–7.5 ppm) to confirm substitution patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.73 Å; C–F ~1.34 Å). Average (C–C) deviation <0.002 Å ensures precision .
  • IR : Identify C–F stretches (1000–1300 cm⁻¹) and ether C–O–C (1050–1150 cm⁻¹) .

Q. What physicochemical properties are critical for handling this compound?

  • Methodological Answer : Key properties include:

  • Thermal Stability : Perform DSC/TGA to determine decomposition temperatures (fluorinated aromatics often degrade above 200°C ).
  • Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) due to electronegative substituents.
  • Hygroscopicity : Store under inert atmosphere; fluorinated ethers may hydrolyze in moist conditions .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to structurally similar fluorinated liquid-crystal monomers (LCMs)?

  • Methodological Answer : Use in vitro liver microsomes (human/rat) to identify metabolites via LC-HRMS. Anticipated pathways:

  • Dealkylation : Cleavage of ClCF₂O− group, forming difluoromethoxy intermediates.
  • Hydroxylation : Attack on aromatic rings (ortho/para to F substituents) .
  • Validation : Compare with EDPrB metabolism, where 50% of metabolites were detected in rat biofluids .

Q. What intermolecular interactions dominate its crystal packing?

  • Methodological Answer : Analyze X-ray data for:

  • C–H···F/O Contacts : Measure distances (e.g., 2.3–2.6 Å for C–H···F) and angles (>150°). These stabilize layered structures .
  • π–π Stacking : Calculate centroid distances (e.g., 3.716 Å in biphenyl derivatives ).
  • Layer Formation : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., 15% H-bonding, 30% van der Waals).

Q. Can computational models predict its reactivity in radical copolymerization?

  • Methodological Answer : Apply DFT (B3LYP/6-311G**) to:

  • Radical Stability : Calculate bond dissociation energies (BDEs) for C–Cl and C–F bonds.
  • Copolymerization : Simulate reactivity ratios with styrene, referencing experimental data from fluorinated acrylates (e.g., styrene incorporation >60% ).

Q. How do substituent positions influence its electronic properties?

  • Methodological Answer : Use Hammett constants (σₚ for F = +0.06; σₘ = +0.34) and computational ESP maps to assess:

  • Electron-Withdrawing Effects : Ortho/difluoro groups reduce HOMO-LUMO gaps, enhancing electrophilicity.
  • Steric Effects : Compare with 2,3-difluoro vs. 3,4-difluoro analogs using X-ray torsion angles .

Q. What analytical methods are suitable for detecting trace metabolites in environmental samples?

  • Methodological Answer : Deploy:

  • SPE-LC-HRMS : Solid-phase extraction followed by high-resolution MS (resolution >50,000) to isolate hydroxylated/dealkylated metabolites .
  • Isotopic Labeling : Synthesize ¹³C/²H analogs as internal standards for quantification.

Q. What toxicity prediction models apply to its metabolites?

  • Methodological Answer : Use in silico tools:

  • ECOSAR : Predict aquatic toxicity (LC50) for metabolites like difluoromethoxy derivatives.
  • T.E.S.T. (EPA) : Estimate developmental toxicity (e.g., 40% probability for mutagenicity in rats ).

Q. How does thermal degradation affect its environmental persistence?

  • Methodological Answer :
    Conduct pyrolysis-GC-MS (500–800°C) to identify:
  • Decomposition Products : ClF, COF₂, and aromatic fluorides.
  • Persistence Metrics : Compare half-lives (t₁/₂) with non-fluorinated analogs using EPI Suite .

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-5-3-1-2-4(9)6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFBNGOYEZPLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239513
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404193-57-2
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene

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